



Application Note: Hot Melt Extrusion for Griseofulvin-PEG Solid Dispersions

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Compound of Interest		
Compound Name:	Gris-PEG	
Cat. No.:	B3429918	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] The oral bioavailability of griseofulvin is consequently limited by its dissolution rate.[2] Hot Melt Extrusion (HME) is a robust, solvent-free technology used to create solid dispersions, where a poorly soluble drug is molecularly dispersed within a hydrophilic polymer matrix.[3][4] This process can significantly enhance the dissolution rate and bioavailability of drugs like griseofulvin.

Polyethylene glycol (PEG) is a widely used hydrophilic polymer in HME due to its low melting point, miscibility with many drugs, and ability to enhance drug release. In fact, a commercially available griseofulvin product, **Gris-PEG**®, is based on an HME process with polyethylene glycol to improve its bioavailability.[3] This application note provides a detailed protocol for the preparation and characterization of griseofulvin-PEG solid dispersions using a hot melt extrusion method.

Materials and Equipment

Materials:

Griseofulvin (micronized)



- Polyethylene Glycol (PEG 6000 or PEG 8000 recommended)
- Plasticizers (e.g., Poloxamer 188, Xylitol, Sorbitol) (Optional, to improve processability)[5][6]
- Dissolution Media (e.g., Phosphate Buffer pH 6.8, 4% Sodium Lauryl Sulphate (SLS) solution)[1][2]

Equipment:

- Twin-screw hot melt extruder
- V-shell blender or equivalent powder mixer
- Pelletizer or milling equipment
- Differential Scanning Calorimeter (DSC)
- Powder X-ray Diffractometer (PXRD)
- Fourier-Transform Infrared (FTIR) Spectrometer
- USP Type II (Paddle) Dissolution Apparatus
- HPLC or UV-Vis Spectrophotometer for analysis

Experimental Protocols

Protocol 1: Pre-Formulation Assessment

- Thermal Characterization:
 - Perform Thermogravimetric Analysis (TGA) on pure griseofulvin and PEG to determine their degradation temperatures. This defines the maximum processing temperature for HME.[3]
 - Perform Differential Scanning Calorimetry (DSC) on the raw materials to determine their melting points (Tm) and glass transition temperatures (Tg).[5] A typical DSC method involves heating 2-3 mg of the sample in a sealed aluminum pan at a rate of 20°C/min.[5]
 The processing temperature for HME is generally set 20-40°C above the polymer's Tg.[3]

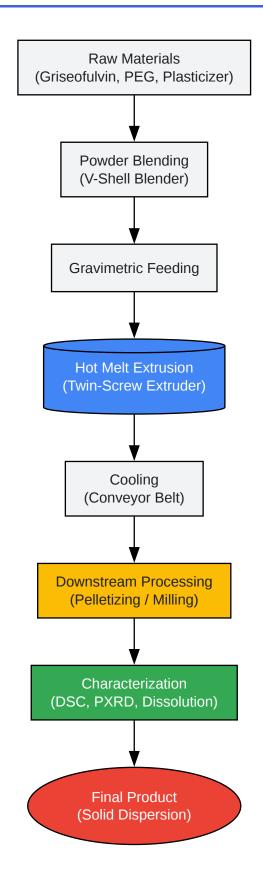


- Physical Mixture Preparation:
 - Prepare physical mixtures of griseofulvin and PEG at various drug-to-polymer ratios (e.g., 10:90, 20:80 w/w).
 - Blend the powders for 15-20 minutes in a V-shell blender to ensure homogeneity.
 - Analyze the physical mixture using DSC. The presence of the drug's melting endotherm indicates it remains in a crystalline state before extrusion.[5]

Protocol 2: Hot Melt Extrusion Process

The following workflow outlines the HME process for creating a griseofulvin-PEG solid dispersion.





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Caption: Experimental workflow for Griseofulvin-PEG solid dispersion manufacturing via HME.



- Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. A gradually increasing temperature profile is typically used, with the final zone set below the degradation temperature of the components.
- Blending: Pre-mix the griseofulvin and PEG (and plasticizer, if used) in the desired ratio using a V-shell blender.[5]
- Feeding: Feed the blended powder into the extruder using a calibrated gravimetric feeder to ensure a consistent feed rate.
- Extrusion: Process the material through the heated, rotating twin screws. The combination of heat and shear will melt the polymer and disperse the drug.
- Cooling & Collection: The molten extrudate exits the die and is cooled on a conveyor belt before further processing.

Protocol 3: Downstream Processing

- Size Reduction: The cooled extrudate strands are brittle and can be processed into a usable powder.
- Pelletization: Use a strand pelletizer to cut the extrudates into uniform pellets.
- Milling: Alternatively, mill the extrudates using a laboratory mill to produce a fine powder. Pass the powder through a sieve (e.g., 80 mesh) to ensure a consistent particle size.[2]

Protocol 4: Characterization of Extrudates

- Solid-State Characterization:
 - DSC Analysis: Perform DSC on the milled extrudates. The absence of the griseofulvin melting endotherm (around 218-220°C) suggests that the drug has been converted from a crystalline to an amorphous or dissolved state within the polymer matrix.[5]
 - PXRD Analysis: Analyze the extrudates using PXRD. The absence of sharp diffraction peaks characteristic of crystalline griseofulvin, and the presence of a halo pattern, confirms the amorphous nature of the solid dispersion.[1]



- FTIR Analysis: Use FTIR to investigate potential molecular interactions (e.g., hydrogen bonding) between griseofulvin and PEG. Shifts in the characteristic peaks of the drug (e.g., carbonyl group) can indicate such interactions, which contribute to the stability of the amorphous system.[1][7]
- In Vitro Dissolution Testing:
 - Apparatus: USP Type II (Paddle) Apparatus.
 - Method 1 (with surfactant):
 - Medium: 900 mL of 4% Sodium Lauryl Sulphate (SLS) solution.[2]
 - Temperature: 37 ± 0.5 °C.[2]
 - Paddle Speed: 50 rpm.[2]
 - Method 2 (buffer):
 - Medium: 900 mL of phosphate buffer (pH 6.8).[1][8]
 - Temperature: 37 ± 0.5 °C.[8]
 - Paddle Speed: 100 rpm.[1]
 - Procedure:
 - Place a quantity of extrudate equivalent to a standard dose of griseofulvin into each dissolution vessel.
 - Withdraw samples (e.g., 5-10 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).
 - 3. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
 - 4. Filter the samples (e.g., through a 0.45-µm filter) and analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometric method.[1]



5. Compare the dissolution profile of the solid dispersion to that of the pure drug and the physical mixture.

Data Presentation

Table 1: Physicochemical Properties of Formulation

Components

Component	Property	Value	Citation
Griseofulvin	BCS Class	II	[1]
Melting Point	~220 °C	[5]	
Solubility	Practically insoluble in water	[1]	_
PEG 6000	Туре	Hydrophilic Polymer	[9]
Melting Point	55-63 °C		
PEG 8000	Туре	Hydrophilic Polymer	[10]
Melting Point	60-63 °C		

Table 2: Suggested HME Process Parameters for

Griseofulvin-PEG Formulations

Parameter	Range	Citation
Drug Load (% w/w)	10 - 20%	[5]
Extrusion Temperature (°C)	135 - 160 °C	[5][11]
Screw Speed (rpm)	50 - 150 rpm	[5][6]
Feed Rate (kg/h)	2.5 - 5 kg/h (for scale-up)	[6]

Note: Parameters must be optimized for the specific extruder, formulation, and desired extrudate properties.



Table 3: Representative Solid-State Characterization

Results

Sample	DSC Result	PXRD Result	Interpretation
Pure Griseofulvin	Sharp endotherm at ~220°C	Sharp diffraction peaks	Crystalline
PEG 8000	Sharp endotherm at ~62°C	Sharp diffraction peaks	Crystalline
Physical Mixture	Endotherms for both components	Peaks for both components	Crystalline drug in polymer
HME Extrudate	Absence of drug endotherm	Halo pattern, no drug peaks	Amorphous/dissolved drug

Table 4: Illustrative Comparative Dissolution Data (%

Drug Released)

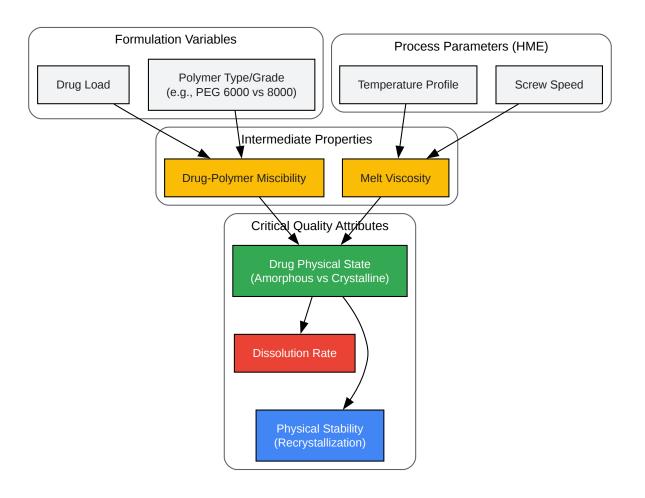
Time (min)	Pure Griseofulvin	Physical Mixture	HME Solid Dispersion
10	< 5%	< 10%	> 40%
30	< 10%	< 20%	> 80%
60	< 15%	< 30%	> 95%

Note: These are illustrative values. Actual results will depend on the specific formulation and dissolution conditions.[1][2]

Logical Relationships in HME Formulation

The following diagram illustrates the key relationships between formulation variables, process parameters, and the final quality attributes of the solid dispersion.





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Caption: Relationship between HME inputs and critical quality attributes of the final product.

Conclusion

Hot melt extrusion is an effective and continuous manufacturing process for producing amorphous solid dispersions of griseofulvin with polyethylene glycol. This method successfully transforms the poorly soluble crystalline drug into a more readily dissolvable amorphous form, which is expected to improve its oral bioavailability. The protocols outlined in this note provide a comprehensive framework for the development, processing, and characterization of



griseofulvin-PEG extrudates, enabling researchers to effectively utilize HME technology for solubility enhancement challenges.

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